molecular formula C14H15ClN2O3 B2938750 N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1795442-35-1

N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2938750
CAS No.: 1795442-35-1
M. Wt: 294.74
InChI Key: IPHQQSKBWLDFGE-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide ( 1795442-35-1) is a chemical compound with the molecular formula C14H15ClN2O3 and a molecular weight of 294.73 g/mol . This specialty chemical features a 1,2-oxazole (isoxazole) core, a privileged structure in medicinal chemistry that is known to be fundamental in drug discovery efforts . The compound is available with a purity of 90% or greater for research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling of this substance.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-9-11(7-17-20-9)14(18)16-8-13(19-2)10-5-3-4-6-12(10)15/h3-7,13H,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHQQSKBWLDFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC(C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and methoxyethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often under acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically in anhydrous solvents.

    Substitution: Common reagents include halides and nucleophiles, often in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent on Oxazole-4-carboxamide Nitrogen Key Structural Features Molecular Weight (g/mol) Reference
N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide (Target) 2-(2-chlorophenyl)-2-methoxyethyl 2-chlorophenyl, methoxyethyl chain ~350–400 (estimated) -
N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate 2,4-difluorophenyl Fluorine substituents (electron-withdrawing) 289.11 (monohydrate)
N-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate 2,6-dichlorophenyl Dichlorinated phenyl (increased lipophilicity) 289.11 (monohydrate)
5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide (Impurity-F) 2-(trifluoromethyl)phenyl Trifluoromethyl group (strong electron-withdrawing effect) ~260 (estimated)
N-(diphenylmethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide diphenylmethyl Bulky diphenylmethyl group (increased steric hindrance) 402.87
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide 2-(furan-2-yl)-2-(thiophen-2-yl)ethyl Heterocyclic substituents (furan and thiophene) 302.40

Key Research Findings

Electronic Effects and Bioactivity: Fluorinated analogs (e.g., 2,4-difluorophenyl and 2,6-dichlorophenyl derivatives) exhibit enhanced metabolic stability due to the electron-withdrawing nature of halogens, which reduce oxidative degradation . The trifluoromethyl group in Impurity-F () significantly increases lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility .

Steric and Crystallographic Considerations :

  • Bulky substituents, such as the diphenylmethyl group in , create steric hindrance that may limit binding to target proteins compared to the target compound’s smaller methoxyethyl chain .
  • Crystallographic studies of N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide reveal coplanar alignment of the oxazole and phenyl rings, stabilized by hydrogen bonds involving water molecules and amide groups . The methoxyethyl group in the target compound may disrupt such planar arrangements, altering crystal packing and solubility.

Immunomodulatory Potential: Analogs like N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide are synthesized as leflunomide derivatives, demonstrating potent immunomodulatory effects in rheumatoid arthritis models . The target compound’s 2-chlorophenyl group may confer similar anti-inflammatory activity, while the methoxyethyl chain could modulate pharmacokinetic properties.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows a route similar to , where an acid chloride reacts with an amine-containing intermediate. However, the methoxyethyl group may require additional protection/deprotection steps due to the reactivity of ether linkages .

Biological Activity

N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H17ClN2O4\text{C}_{15}\text{H}_{17}\text{Cl}\text{N}_{2}\text{O}_{4}

This compound features a 1,2-oxazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain oxazole derivatives can induce apoptosis in cancer cells. A related study on 2-phenyl-oxazole-4-carboxamide derivatives reported an EC50 of 270 nM and GI50 of 229 nM in human colorectal DLD-1 cells, demonstrating their effectiveness as apoptosis inducers .

Table 1: Anticancer Activity of Oxazole Derivatives

CompoundEC50 (nM)GI50 (nM)Tumor Growth Inhibition (%)
1k27022963% at 50 mpk

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A review highlighted various oxazole derivatives with notable activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Selected Oxazole Compounds

CompoundMIC (µg/ml)Bacterial Strain
111.6Candida albicans
120.8Candida tropicalis
Reference3.2E. coli

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxazole derivatives. Modifications to the oxazole ring or substituents can significantly influence their pharmacological profiles. For example, the presence of halogenated phenyl groups has been associated with enhanced potency against various cancer cell lines and microbial strains .

Case Study: Apoptosis Induction in Cancer Cells

In a notable study, the compound was tested for its ability to induce apoptosis in various cancer cell lines. The results indicated that treatment with this compound led to increased levels of cleaved PARP and DNA laddering, markers indicative of apoptosis.

Case Study: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of this compound against resistant bacterial strains. The results showed promising activity with significant inhibition zones compared to standard antibiotics like ampicillin and ciprofloxacin.

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